2,5-Di(1-naphthyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those with naphthyl groups, has been the subject of recent research. A novel one-pot, four-component condensation reaction has been developed, which is an efficient approach for the synthesis of these derivatives. This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane at ambient temperature, yielding high product yields without the need for any catalyst or activation . Additionally, the synthesis of 2-(β-Naphthoxymethyl)-5-aryl-1,3,4-oxadiazoles has been achieved by converting hydrazide with acyl chloride in ethanol into N-substituted hydrazide, followed by treatment with phosphorous oxychloride. The structures of these compounds were characterized using various analytical techniques such as 1H NMR, IR, MS, and elemental analysis .

Molecular Structure Analysis

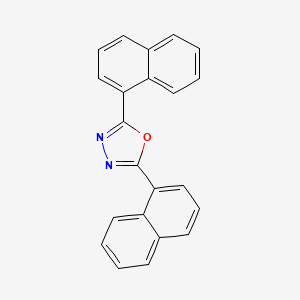

The molecular structure of a specific 2,5-di(1-naphthyl)-1,3,4-oxadiazole derivative has been elucidated through crystallography. In the examined compound, both the oxadiazole ring and the naphthalene ring system are approximately planar, with the oxadiazole ring forming dihedral angles of 13.11(1) and 7.59(1)° with the naphthalene ring system and the trifluorophenyl ring, respectively. This planarity is indicative of potential conjugation and stability in the molecular structure .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the provided papers, the general reactivity of 1,3,4-oxadiazole derivatives can be inferred. These compounds are known to participate in various organic reactions due to the presence of reactive functional groups. The synthesis methods described in the papers suggest that these oxadiazole derivatives can be functionalized further, which could lead to a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(naphthylene oxadiazole)s have been investigated, particularly their dynamo-optical properties in sulfuric acid. These polymers exhibit flow birefringence in dilute solutions, with shear optical coefficients approximately double those of similar polymers without naphthylene groups. This suggests that the incorporation of naphthylene groups into the polymer chain significantly affects the optical anisotropy of the chain unit. The rigid-chain behavior of these polymers has been characterized using hydrodynamic and dynamo-optical parameters, which were evaluated with the application of the worm-like chain model and the "method of similar structures" . Additionally, the crystal structure analysis of a this compound derivative reveals intermolecular interactions such as C—H∙∙∙N hydrogen bonds and C—H∙∙∙F contacts, which contribute to the stability and packing of the molecules in the crystal lattice .

Applications De Recherche Scientifique

Capteurs électrochimiques

2,5-Di(1-naphthyl)-1,3,4-oxadiazole : est utilisé dans le développement de capteurs électrochimiques à base de nanocomposites polymères. Ces capteurs sont importants pour leur haute conductivité électrique, leur surface efficace et leur taux de transfert d'électrons rapide, qui sont essentiels à la détection sensible et sélective des analytes physiologiques et environnementaux .

Biosenseurs

Les propriétés électrochimiques du composé le rendent adapté à une utilisation dans les biosenseurs, y compris les capteurs d'ADN et les immunosenseurs. Son incorporation dans les nanocomposites polymères permet d'améliorer les performances en termes de sensibilité, de sélectivité et de stabilité, ce qui est crucial pour les applications biologiques et médicales .

Diodes électroluminescentes organiques (OLED)

En raison de ses propriétés luminescentes, This compound est étudié pour une utilisation dans les OLED. La capacité du composé à émettre de la lumière lorsqu'un courant électrique est appliqué en fait un candidat pour les technologies d'affichage et d'éclairage .

Calculs quantiques

Le composé fait l'objet de calculs quantiques pour comprendre sa structure moléculaire et son comportement dans différents environnements. Ces calculs prédisent les énergies de formation, les enthalpies et les entropies de différents conformères, ce qui est crucial pour son application en science des matériaux.

Études de réactivité chimique

Les études sur la réactivité chimique et les propriétés de This compound fournissent des informations sur ses voies chimiques et ses transformations potentielles. Ces informations sont précieuses pour la chimie synthétique et le développement de nouveaux matériaux.

Production durable de polymères

Propriétés

IUPAC Name |

2,5-dinaphthalen-1-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNFOTHAFHGRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238182 | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905-62-4 | |

| Record name | 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 905-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(1-NAPHTHYL)-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EKF6CL2VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (NPD) in organic electroluminescent devices (OLEDs)?

A: NPD is primarily used as an electron transport material in OLEDs [, , ]. This means it facilitates the movement of electrons from the cathode towards the emissive layer where they recombine with holes to generate light.

Q2: How does the structure of NPD influence its performance as an electron transport material?

A: The two naphthyl groups attached to the 1,3,4-oxadiazole core in NPD play a crucial role in its electron transport properties. These aromatic groups contribute to the compound's electron affinity and enable efficient electron injection and transport within the OLED device [].

Q3: Has NPD been used in conjunction with other materials to achieve specific emission colors in OLEDs?

A: Yes, NPD has been successfully incorporated into OLEDs with different emission colors. For example, researchers have used NPD alongside poly(9-vinylcarbazole), perylene, and 4-dicyanomethylene-6-cp-julolidinostyryl-2-tert-butyl-4H-pyran to create white OLEDs through a carefully balanced multi-component emissive layer [].

Q4: Are there any limitations to using NPD in OLEDs?

A: While NPD demonstrates good electron transport capabilities, research has shown that its use can sometimes lead to a higher operational voltage (threshold electric field) compared to other electron transport materials. This was observed when comparing NPD to 2-(4′-tert-butylphenyl)-5-(4″-biphenyl)-1,3,4-oxadiazole in polysilane-based OLEDs []. This highlights the importance of material selection and device architecture optimization for optimal OLED performance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1329293.png)